molecular formula C15H26O B120207 Farnesol CAS No. 106-28-5

Farnesol

Cat. No. B120207
CAS RN: 106-28-5
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Description

Pharmacological Applications of Farnesol

Farnesol (C15H26O) is a naturally occurring sesquiterpene alcohol found in essential oils and has been reported to exhibit a variety of pharmacological activities. It has been identified as a potential agent for the prevention and treatment of diseases affecting the dermis, central nervous system, cardiovascular system, and for its antimicrobial and antitumor properties. Despite its potential, the lack of specification regarding the farnesol isomer in research poses a limitation for the development of pharmaceutical products .

Inhibition of Biofilm Formation by Farnesol

Farnesol has been shown to play a role in quorum sensing, inhibiting filamentation and biofilm formation in Candida albicans. The compound's effectiveness is concentration-dependent and can completely inhibit biofilm formation at higher concentrations. Farnesol's impact on biofilm formation suggests its potential as a therapeutic agent against fungal infections .

Farnesol-Induced Apoptosis in Candida albicans

Farnesol not only inhibits biofilm formation but also induces apoptosis in C. albicans through caspase activation. This apoptotic effect is accompanied by changes in protein expression, reactive oxygen species accumulation, and mitochondrial degradation. These findings highlight farnesol's role in the fungal cell life cycle and its implications for fungal adaptation and survival .

Synthesis of Farnesol Isomers

The synthesis of farnesol isomers has been achieved through a modified Wittig procedure, which allows for the production of both (2Z)- and (2E)-stereoisomers of farnesol. This synthesis method provides a pathway for the creation of specific farnesol isomers for research and pharmaceutical applications .

Farnesol and CNS Inflammatory Demyelination

Farnesol exhibits neuroprotective activities and has been studied for its effects on murine experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. Treatment with farnesol resulted in delayed disease onset and decreased severity, which was associated with reduced spinal cord infiltration by immune cells and changes in gut microbiota composition. These findings suggest that farnesol could have protective effects against CNS inflammatory demyelination .

Farnesol's Effect on Pseudomonas aeruginosa

Farnesol has been found to inhibit the production of the Pseudomonas quinolone signal (PQS) and the virulence factor pyocyanin in Pseudomonas aeruginosa. This inhibition of PQS production and its associated virulence factors indicates that farnesol may have a role in interspecies interactions and could be a potential agent against P. aeruginosa infections .

Metabolism of Farnesol in Humans

In humans, farnesol undergoes glucuronidation in the liver, kidney, and intestine, and is a substrate for UGT2B7 and UGT1A1. The metabolism of farnesol to farnesyl glucuronide and hydroxyfarnesol suggests that glucuronidation may modulate the physiological and pharmacological properties of farnesol .

Farnesol's Antifungal Activity Against Cryptococcus neoformans

Farnesol demonstrates inhibitory activity against the Cryptococcus neoformans species complex without significantly altering the production of virulence-related exoenzymes. This suggests that farnesol could be an effective antifungal agent with minimal impact on the virulence of the pathogen .

Molecular Mechanisms in Farnesol-Induced Apoptosis

Farnesol induces apoptosis in various carcinoma cell types and has been implicated in the regulation of several biochemical and cellular processes. These include the regulation of enzymes in the mevalonate pathway and phosphatidylcholine biosynthesis, generation of reactive oxygen species, and activation of nuclear receptors. Farnesol's induction of endoplasmic reticulum stress and activation of the unfolded protein response are critical in promoting apoptosis in lung carcinoma cells .

Farnesol and Aspergillus nidulans

Farnesol induces the transcriptional accumulation of the Aspergillus nidulans Apoptosis-Inducing Factor (AIF)-like mitochondrial oxidoreductase. The involvement of autophagy and protein kinase C in farnesol-induced apoptosis in A. nidulans suggests that farnesol may influence pathways related to cell death and survival in fungi .

Scientific Research Applications

Pharmacological Applications

Farnesol (C15H26O) is a sesquiterpene alcohol found in essential oils, demonstrating diverse pharmacological activities. It has been studied for various pharmaceutical applications, including preventing and treating diseases affecting the dermis, central nervous, cardiovascular systems, microbial infections, and cancers. Farnesol shows potential in the development of future pharmaceutical products (Delmondes et al., 2020).

Anti-Cancer and Anti-Inflammatory Properties

Farnesol exhibits anti-cancer and anti-inflammatory effects. It alleviates allergic asthma, gliosis, and edema, and modulates various tumorigenic proteins across numerous tumor cell lines. Farnesol's potential mechanisms against cancers and inflammatory disorders include modulating Ras protein and nuclear factor kappa-light-chain-enhancer of activated B cells activation, suggesting its clinical development as a potential pharmacological agent (Jung et al., 2018).

Inhibition of Candida Albicans Biofilm Formation

Farnesol acts as a quorum-sensing molecule, inhibiting filamentation in Candida albicans and biofilm development. It completely inhibits biofilm formation at certain concentrations and suppresses the expression of hypha-specific wall proteins. This reveals farnesol's role as a naturally occurring molecule with potential for therapeutic applications (Ramage et al., 2002).

Production in Escherichia Coli

Farnesol can be produced in Escherichia coli by constructing a farnesol biosynthesis pathway. The overexpression of FPP synthase (IspA) and PgpB, along with a heterologous mevalonate pathway, enabled E. coli to produce significant quantities of farnesol. This indicates a novel approach for mass production of farnesol in E. coli (Wang et al., 2016).

Inhibition of Pseudomonas Aeruginosa Quorum Sensing

Farnesol, produced by Candida albicans, decreases production of the Pseudomonas quinolone signal (PQS) and pyocyanin in Pseudomonas aeruginosa. It inhibits PQS-stimulated transcription, suggesting that farnesol may play a role in interspecies interactions with P. aeruginosa (Cugini et al., 2007).

Quorum Sensing Molecule with Therapeutic Potential

Farnesol is a quorum sensing molecule (QSM) with diversified biomedical applications. It regulates various physiological processes, including filamentation, biofilm development, drug efflux, and apoptosis. It has shown anti-biofilm, anti-cancer, anti-tumor, and fungicidal properties, making it a potential agent for anti-microbial, anti-inflammatory, anti-allergic, anti-cancerous, and anti-obesity treatments (Gupta et al., 2019).

Future Directions

Farnesol is a quorum-sensing molecule with potential as an antifungal drug . Given the growing concern about fungal drug resistance, exploring new solutions is crucial . Therefore, summarizing the antifungal activity of Farnesol is expected to be the basis for further Farnesol research and application .

properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
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InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C
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Molecular Formula

C15H26O
Record name FARNESOL
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DSSTOX Substance ID

DTXSID2040789
Record name trans,trans-Farnesol
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Molecular Weight

222.37 g/mol
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma
Record name FARNESOL
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
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Vapor Pressure

0.0000394 [mmHg]
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Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...
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Product Name

trans,trans-Farnesol

Color/Form

Colorless liquid, Slightly yellow liquid

CAS RN

4602-84-0, 106-28-5
Record name FARNESOL
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)-
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Melting Point

< 25 °C
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Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Farnesol

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